N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide
Description
N-[4-(4-Acetylpiperazin-1-yl)phenyl]-2-chloroacetamide is a chloroacetamide derivative featuring a phenyl ring substituted with a 4-acetylpiperazine group at the para position. Its molecular formula is C₁₄H₁₇ClN₃O₂, with a molecular weight of 298.76 g/mol. The compound’s structure includes a reactive chloroacetamide moiety, making it a versatile intermediate in synthesizing pharmacologically active molecules and functionalized materials .
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-11(19)17-6-8-18(9-7-17)13-4-2-12(3-5-13)16-14(20)10-15/h2-5H,6-10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNDZOKSVLTBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide typically involves the alkylation of 4-(4-acetylpiperazin-1-yl)aniline with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to produce corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thioethers.
Oxidation: N-oxides.
Reduction: Amines.
Scientific Research Applications
Scientific Research Applications of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide
This compound, identified by the CAS number 887709-89-9, is a compound with diverse applications in medicinal chemistry and pharmacology. Its unique structure, featuring a piperazine ring, an acetyl group, and a chloroacetamide moiety, contributes to its distinct chemical properties and biological activities. This compound has been explored in chemistry, biology, medicine, and industry.
This compound functions primarily as an acetylcholinesterase inhibitor. It binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and increasing its levels in the synaptic cleft, a mechanism relevant to neurodegenerative diseases like Alzheimer’s disease.
Therapeutic Applications
Anticonvulsant Activity: Studies in animal models have demonstrated that this compound possesses anticonvulsant properties. The compound has been assessed using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, showing significant protective effects against induced seizures at specific dosages.
| Test | Result |
|---|---|
| MES Test (0.5 h) | Effective at 100 mg/kg |
| MES Test (4 h) | Effective at 300 mg/kg |
| scPTZ Test (0.5 h) | Not evaluated |
| scPTZ Test (4 h) | Not evaluated |
Antimicrobial Activity: Research has explored the antimicrobial potential of this compound, which has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). It is less effective against Gram-negative bacteria like Escherichia coli and moderately effective against Candida albicans. The biological activity is influenced by the substituents on the phenyl ring, affecting its lipophilicity and membrane permeability.
Comparative Studies
Compared to structurally similar compounds, this compound exhibits unique biological profiles due to its specific functional groups.
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Lacks chloroacetamide moiety | Moderate anticonvulsant activity |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Contains methyl group on piperazine | Effective in MES test |
| N-(4-fluorophenyl)-2-chloroacetamide | Halogenated phenyl ring | High antimicrobial activity |
Research Findings
Studies have demonstrated the anticonvulsant efficacy of this compound in mice models, with modifications to the piperazine ring and phenyl substituents influencing activity. The compound has also shown effectiveness against several strains of pathogens, particularly Gram-positive bacteria, and meets Lipinski's rule of five, indicating good bioavailability potential.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . Additionally, the compound’s anticonvulsant activity is attributed to its ability to modulate neuronal voltage-sensitive sodium channels, thereby stabilizing neuronal membranes and reducing excitability .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Based Chloroacetamides
Piperazine derivatives are common in medicinal chemistry due to their ability to modulate pharmacokinetic properties. Below is a comparison of key analogs:
Table 1: Structural and Functional Comparison of Piperazine-Containing Chloroacetamides
Key Observations :
Chloroacetamides with Heterocyclic Modifications
Substitution of the phenyl ring with heterocycles significantly alters biological activity:
Table 2: Heterocyclic Chloroacetamide Derivatives
Key Observations :
- Anticancer Potential: Chromene-linked derivatives (e.g., ) exhibit enhanced DNA intercalation due to planar aromatic systems.
Biological Activity
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide, a compound with the CAS number 887709-89-9, has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a piperazine ring , an acetyl group , and a chloroacetamide moiety , which contribute to its unique properties. Its molecular formula is with a molecular weight of 295.77 g/mol .
This compound primarily acts as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Therapeutic Applications
-
Anticonvulsant Activity :
- Studies have shown that this compound exhibits anticonvulsant properties in animal models. It has been evaluated using various tests such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. Results indicate significant protective effects against induced seizures at specific dosages .
Compound MES Test (0.5 h) MES Test (4 h) scPTZ Test (0.5 h) scPTZ Test (4 h) This compound Effective at 100 mg/kg Effective at 300 mg/kg Not evaluated Not evaluated -
Antimicrobial Activity :
- The compound has also been investigated for its antimicrobial potential. It showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli and moderately effective against Candida albicans. The biological activity varies significantly with the substituents on the phenyl ring, influencing its lipophilicity and membrane permeability .
Comparative Studies
When compared to structurally similar compounds, this compound exhibits unique biological profiles due to its specific functional groups:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Lacks chloroacetamide moiety | Moderate anticonvulsant activity |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Contains methyl group on piperazine | Effective in MES test |
| N-(4-fluorophenyl)-2-chloroacetamide | Halogenated phenyl ring | High antimicrobial activity |
1. Anticonvulsant Efficacy
A study conducted on various derivatives, including this compound, demonstrated significant anticonvulsant efficacy in mice models. The results indicated that modifications to the piperazine ring and phenyl substituents could enhance or diminish activity, highlighting the importance of structural optimization in drug design .
2. Antimicrobial Testing
In another study focusing on chloroacetamides, this compound was tested against various pathogens using standard protocols for antimicrobial susceptibility testing. The compound met Lipinski's rule of five, indicating good bioavailability potential and was effective against several strains, particularly Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
